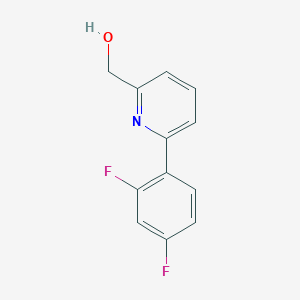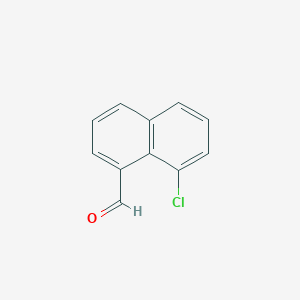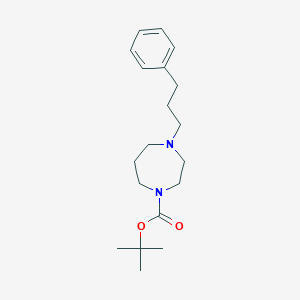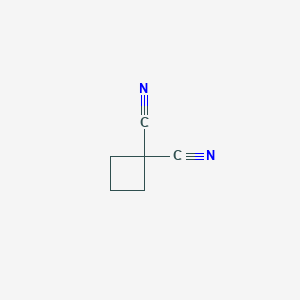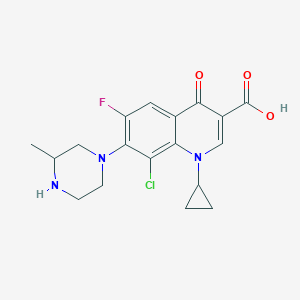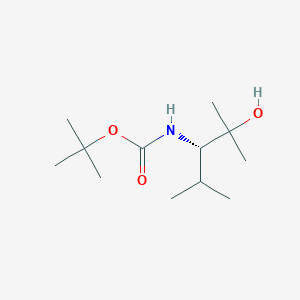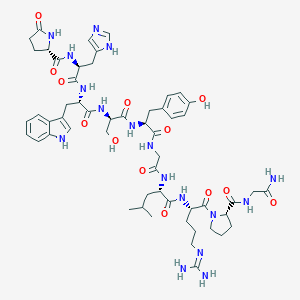
Nervogenic acid
概要
説明
Nervogenic acid, also known as cis-15-tetracosenoic acid, is a very long-chain monounsaturated fatty acid. It is primarily found in the white matter of mammalian brains and plays a crucial role in the development and maintenance of the nervous system. This compound is particularly abundant in the myelin sheath of nerve fibers, which is essential for the proper functioning of the nervous system .
作用機序
Target of Action
Nervonic acid (NA) is a major very long-chain monounsaturated fatty acid found in the white matter of mammalian brains . It plays a critical role in the treatment of psychotic disorders and neurological development . The primary targets of nervonic acid are the nerve cells in the brain, specifically the white matter and the myelin sheath of nerve fibers .
Mode of Action
Nervonic acid interacts with its targets by binding to sphingosine via amide bonds to form nervonyl sphingolipids . These sphingolipids are main components of the white matter of brains and myelin sheath of nerve fibers . The interaction of nervonic acid with these targets leads to changes in the structure and function of the nerve cells, which can have significant effects on neurological development and the treatment of psychotic disorders .
Biochemical Pathways
The biosynthesis of nervonic acid is considered to start from oleic acid through fatty acid elongation . In this process, malonyl-CoA and long-chain acyl-CoA are firstly condensed by a rate-limiting enzyme 3-ketoacyl-CoA synthase (KCS) . It has also been reported that desaturases in a few plants can catalyze very long-chain saturated fatty acid into nervonic acid . These biochemical pathways lead to the production of nervonic acid, which can then interact with its targets to exert its effects .
Pharmacokinetics
It is known that when nervonic acid is ingested, it forms sphingolipids by binding to sphingosine via amide bonds . This suggests that nervonic acid can be absorbed and distributed throughout the body, where it can interact with its targets and exert its effects .
Result of Action
The interaction of nervonic acid with its targets leads to changes in the structure and function of the nerve cells . This can have significant effects on neurological development and the treatment of psychotic disorders . For example, reduced levels of nervonic acid may reflect the sub-optimal myelin status in individuals at a high risk of developing psychotic disorders . Therefore, the use of nervonic acid supplements has become an established method for the treatment of symptoms of several neurological disorders .
Action Environment
The action of nervonic acid can be influenced by various environmental factors. For example, the production of nervonic acid by microalgae and other microorganisms can be affected by factors such as temperature, light intensity, and nutrient availability . These factors can influence the biosynthesis of nervonic acid, and thus its availability and efficacy . More research is needed to fully understand how these and other environmental factors influence the action of nervonic acid .
生化学分析
Biochemical Properties
Nervogenic acid plays a significant role in biochemical reactions, particularly in its antibacterial and antioxidative activities . It interacts with various enzymes and proteins, including those involved in the inhibition of NF-κB signaling, which is crucial for its anti-inflammatory properties . The compound’s interaction with these biomolecules helps in modulating inflammatory responses and protecting cells from oxidative stress.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to enhance cell viability, particularly in PC-12 cells, by acting as a neuroprotective agent . Additionally, this compound reduces inflammation in RAW264.7 cells by inhibiting key inflammatory signaling pathways . These effects highlight its potential in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to the inhibition of NF-κB signaling, which plays a crucial role in inflammation . This inhibition results in reduced expression of pro-inflammatory genes and proteins. Additionally, this compound’s antioxidative properties help in scavenging free radicals, thereby protecting cells from oxidative damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its neuroprotective and anti-inflammatory activities over extended periods, making it a promising candidate for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it enhances learning and memory abilities in mice, while higher doses may lead to toxic or adverse effects . These observations highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits and minimize risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to fatty acid metabolism. It interacts with enzymes such as 3-ketoacyl-CoA synthase, which plays a role in the elongation of fatty acids . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that the compound reaches its target sites to exert its therapeutic effects . The efficient transport and distribution of this compound are crucial for its effectiveness in treating various conditions.
Subcellular Localization
This compound is primarily localized in peroxisomes, where it undergoes β-oxidation . This subcellular localization is essential for its activity and function, as it allows the compound to participate in metabolic processes specific to peroxisomes. Additionally, targeting signals and post-translational modifications may direct this compound to other cellular compartments, further influencing its biochemical properties and effects.
準備方法
Synthetic Routes and Reaction Conditions: Nervogenic acid can be synthesized through both biological and chemical methods. The biological method involves the elongation of oleic acid (18:1) through fatty acid elongation cycles, where malonyl-CoA and long-chain acyl-CoA are condensed by the enzyme 3-ketoacyl-CoA synthase . This process is optimized in microorganisms such as Yarrowia lipolytica, which can be genetically engineered to produce high levels of this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of genetically modified microorganisms. The optimization of fermentation conditions and bioreactor configurations is crucial for maximizing yield. The chemical synthesis method, although possible, is less favored due to its complexity, high cost, and difficulty in purification .
化学反応の分析
Types of Reactions: Nervogenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur at the carboxyl group, where it can be converted into esters or amides using alcohols or amines in the presence of a catalyst.
Major Products:
Oxidation: Produces shorter-chain fatty acids and carbon dioxide.
Reduction: Produces the corresponding saturated fatty acid.
Substitution: Produces esters or amides, depending on the reagents used.
科学的研究の応用
Nervogenic acid has a wide range of applications in scientific research:
類似化合物との比較
Nervogenic acid is unique among very long-chain monounsaturated fatty acids due to its specific role in the nervous system. Similar compounds include:
Erucic acid (cis-13-docosenoic acid): Another very long-chain monounsaturated fatty acid, but with a shorter carbon chain.
Oleic acid (cis-9-octadecenoic acid): A shorter-chain monounsaturated fatty acid that serves as a precursor for this compound.
Docosahexaenoic acid (DHA): A polyunsaturated fatty acid with multiple double bonds, playing a different role in brain function.
This compound’s unique position in the myelin sheath and its specific regulatory functions make it distinct from these other fatty acids.
特性
IUPAC Name |
4-hydroxy-3,5-bis(3-methylbut-2-enyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O3/c1-11(2)5-7-13-9-15(17(19)20)10-14(16(13)18)8-6-12(3)4/h5-6,9-10,18H,7-8H2,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVOBJIOONAGLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main structural features of nervogenic acid?
A: this compound is a prenylated phenolic acid derivative. Its core structure consists of a para-hydroxybenzoic acid (PHBA) moiety with two prenyl (3-methyl-but-2-enyl) groups attached. [, , ]
Q2: What biological activities have been associated with this compound and its derivatives?
A2: Research suggests that this compound derivatives exhibit a variety of biological activities, including:
- Antimicrobial Activity: this compound derivatives, such as nervosine VII isolated from Liparis nervosa, have demonstrated activity against bacteria like Staphylococcus aureus. [, ]
- Immunosuppressive Activity: Certain this compound derivatives have shown the ability to inhibit human T cell proliferation, suggesting potential immunosuppressive properties. []
- Antioxidant Activity: Studies on compounds isolated from Piper elongatum, including this compound, revealed significant antioxidant properties, even surpassing the activity of known antioxidants like α-tocopherol and butylated hydroxyanisole (BHA). [, ]
- Pro-coagulant Activity: A newly discovered this compound glycoside from Liparis nervosa displayed pro-coagulant activity, promoting platelet aggregation in vitro. []
- Anti-inflammatory Activity: Research on Houttuynia cordata led to the isolation of aristolactams, including one with a kurameric acid moiety (a glycoside of this compound), suggesting potential anti-inflammatory properties for these compounds. []
Q3: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives?
A3: While specific SAR studies focusing solely on this compound are limited in the provided research, some observations can be made:
- The presence and position of prenyl groups on the PHBA core seem to influence biological activity. For instance, the variation in prenylation patterns among oberoniamyosurusins A-L, isolated from Oberonia myosurus, impacted their antibacterial activity against Staphylococcus aureus. []
- Glycosylation of this compound, as seen in the pro-coagulant glycoside from Liparis nervosa, appears to modulate its activity. [] Further research is needed to establish definitive SAR trends for this class of compounds.
Q4: What analytical techniques are commonly employed for the isolation and characterization of this compound and its derivatives?
A4: Researchers typically utilize a combination of techniques for isolating and characterizing this compound derivatives:
- Extraction and Isolation: Extraction commonly involves solvents like ethanol or methanol. Subsequent purification often employs chromatographic techniques such as column chromatography, often guided by bioactivity assays. [, , , ]
- Structural Elucidation: Structural characterization relies heavily on spectroscopic methods, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for determining the structure and stereochemistry of these compounds. [, , , ]
- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides accurate molecular weight information, aiding in structure determination. [, ]
Q5: Are there any known challenges or limitations associated with the research and development of this compound derivatives for pharmaceutical applications?
A5: While promising, research on this compound and its derivatives is still in its early stages. Some challenges and limitations include:
- Limited Mechanistic Understanding: The precise mechanisms of action for many of the observed biological activities remain to be fully elucidated. [, , , ]
- Further Exploration of SAR: More comprehensive SAR studies are necessary to understand the relationship between the structure of this compound derivatives and their biological activities, which could guide the development of more potent and selective compounds. []
- In vivo Studies and Clinical Trials: Most research to date has focused on in vitro assays. Further in vivo studies, including animal models and eventually clinical trials, are crucial for assessing the therapeutic potential and safety of these compounds in humans. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


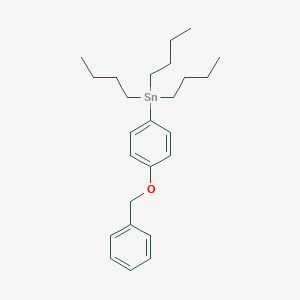

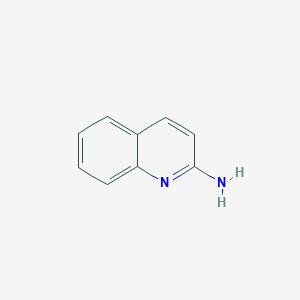
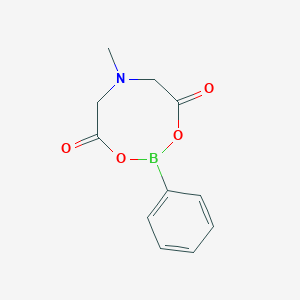
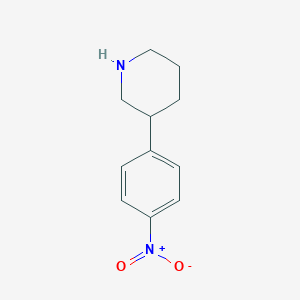
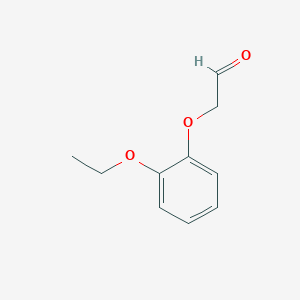
![2-Chloro-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B172225.png)
